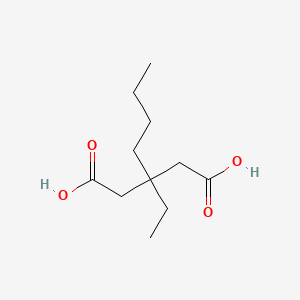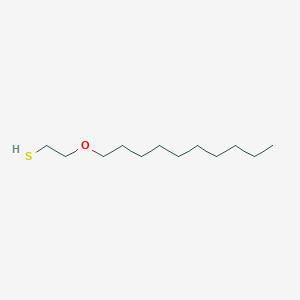
2-(Decyloxy)ethane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Decyloxy)ethane-1-thiol is an organic compound characterized by the presence of a thiol group (-SH) and an ether group (-O-). This compound is part of the broader class of thiols, which are sulfur analogs of alcohols. Thiols are known for their distinctive odors and their ability to form strong bonds with metals, making them useful in various chemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Decyloxy)ethane-1-thiol typically involves the reaction of decanol with ethylene oxide to form 2-(Decyloxy)ethanol, which is then converted to this compound through a thiolation reaction. This process often employs thiourea as a nucleophile, followed by hydrolysis to yield the desired thiol .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Decyloxy)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides (R-S-S-R) using oxidizing agents like bromine or iodine.
Reduction: Disulfides can be reduced back to thiols using reducing agents such as zinc and acid.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group replaces a leaving group in a substrate.
Common Reagents and Conditions:
Oxidation: Bromine (Br2), Iodine (I2)
Reduction: Zinc (Zn), Hydrochloric acid (HCl)
Substitution: Alkyl halides, Thiourea
Major Products Formed:
Oxidation: Disulfides
Reduction: Thiols
Substitution: Thioethers (R-S-R’)
Aplicaciones Científicas De Investigación
2-(Decyloxy)ethane-1-thiol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Decyloxy)ethane-1-thiol involves its ability to form strong bonds with metal ions through its thiol group. This interaction can influence various biochemical pathways and processes. For example, in biological systems, thiols can form disulfide bonds that are crucial for the structural integrity and function of proteins . Additionally, the thiol group can undergo redox reactions, playing a role in cellular redox homeostasis .
Comparación Con Compuestos Similares
Ethanethiol: A simple thiol with a similar structure but lacking the ether group.
1-Decanethiol: Similar in having a decyl group but lacks the ether linkage.
2-(Butylamino)ethanethiol: Contains an amino group instead of an ether group.
Uniqueness: 2-(Decyloxy)ethane-1-thiol is unique due to the presence of both a thiol and an ether group, which imparts distinct chemical properties. The ether group increases the compound’s solubility in organic solvents, while the thiol group provides strong metal-binding capabilities. This combination makes it particularly useful in applications requiring both solubility and reactivity with metals .
Propiedades
Número CAS |
6338-62-1 |
|---|---|
Fórmula molecular |
C12H26OS |
Peso molecular |
218.40 g/mol |
Nombre IUPAC |
2-decoxyethanethiol |
InChI |
InChI=1S/C12H26OS/c1-2-3-4-5-6-7-8-9-10-13-11-12-14/h14H,2-12H2,1H3 |
Clave InChI |
PFQFVQVKXOUUBL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOCCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(5-Nitropyridin-2-yl)sulfanyl]cyclohexanone](/img/structure/B14731625.png)
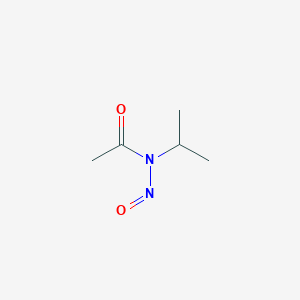
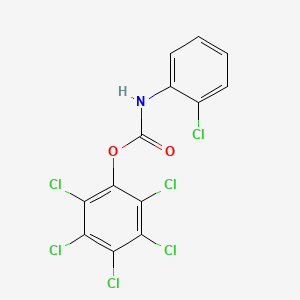
![3,4,6-Trichloro-2-[(2,3,5-trichloro-6-methoxyphenyl)methyl]phenol](/img/structure/B14731641.png)
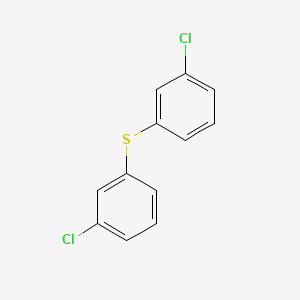

![1-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-3-[(E)-(3,4-dimethoxyphenyl)methylideneamino]thiourea](/img/structure/B14731657.png)
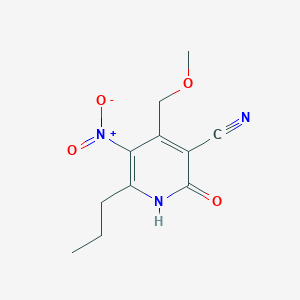
![1-Chloro-4-[1-(4-chlorophenyl)-2-ethylbut-1-enyl]benzene](/img/structure/B14731674.png)
